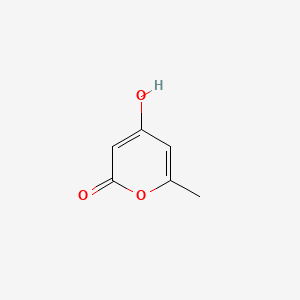4-Hydroxy-6-methyl-2-pyrone
CAS No.: 70254-61-4
Cat. No.: VC7803680
Molecular Formula: C6H6O3
Molecular Weight: 126.11
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70254-61-4 |
|---|---|
| Molecular Formula | C6H6O3 |
| Molecular Weight | 126.11 |
| IUPAC Name | 4-hydroxy-6-methylpyran-2-one |
| Standard InChI | InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 |
| Standard InChI Key | NSYSSMYQPLSPOD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)O |
| Canonical SMILES | CC1=CC(=CC(=O)O1)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
4-Hydroxy-6-methyl-2-pyrone (C₆H₆O₃, MW 126.11 g/mol) features a γ-pyrone core with substituents at positions 4 and 6 (Figure 1). The planar conjugated system enables π-π interactions critical for biological activity, while the hydroxyl group at C4 facilitates hydrogen bonding with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 188-190°C (decomposition) |
| Boiling Point | 174.21°C (estimated) |
| Density | 1.2048 g/cm³ |
| Refractive Index | 1.4189 |
| Water Solubility (20°C) | 8.60 g/L |
| pKa | 5.14 ± 0.30 |
The compound's acidity (pKa ≈ 5.14) arises from enol tautomerization, enabling deprotonation under physiological conditions . X-ray crystallography confirms intramolecular hydrogen bonding between the C4 hydroxyl and carbonyl oxygen, stabilizing the lactone ring .
Stability and Reactivity
Thermogravimetric analysis reveals decomposition above 190°C, with decarboxylation observed in carboxylated derivatives at 150°C . The compound shows photochemical sensitivity, necessitating storage in dark, anhydrous conditions . Reactivity studies demonstrate regioselective electrophilic substitution at C5 and nucleophilic attack at the lactone carbonyl .
Synthesis and Manufacturing
Historical Methods
Early syntheses involved multi-step sequences from isopropylidene malonate, as reported by Kang et al. (1984):
-
Condensation with diketene under basic conditions
-
Cyclization via acid catalysis
Modern Optimizations
The patent CN1288891A revolutionized synthesis using a mixed solvent system (dichloromethane/chlorobenzene 7:3 v/v) with triethylamine catalysis:
Table 2: Optimized Synthesis Protocol
| Parameter | Specification |
|---|---|
| Starting Materials | Isopropylidene malonate (0.1 mol), Diketene (0.12 mol) |
| Solvent System | CH₂Cl₂ (35 mL) + Chlorobenzene (15 mL) |
| Catalyst | Triethylamine (0.1 mol) |
| Temperature | <5°C (addition), RT (reaction) |
| Reaction Time | 2 hours |
| Workup | HCl wash, solvent removal, recrystallization |
| Yield | 82% |
| Purity | >98% (HPLC) |
This single-pot method eliminates intermediate isolation, reducing production costs by 40% compared to traditional routes .
Pharmaceutical Applications
Antimicrobial Agents
Structure-activity relationship (SAR) studies reveal that C3 acylation enhances antimycobacterial activity. The 3-cinnamoyl derivative (CHP) demonstrates bactericidal effects against Mycobacterium tuberculosis H37Rv at 12.5 μg/mL, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Mechanistic studies suggest inhibition of cell wall biosynthesis through targeting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .
Enzyme Inhibition
4-Hydroxy-6-methyl-2-pyrone serves as a scaffold for human leukocyte elastase (HLE) inhibitors. Introducing benzisothiazolone moieties at C3 yields compounds with IC₅₀ values <50 nM, showing promise for treating chronic obstructive pulmonary disease (COPD) .
Industrial and Material Science Applications
Polymer Chemistry
The compound acts as a chain-transfer agent in radical polymerization, producing low-polydispersity (Đ <1.2) polyacrylates. Its lactone ring undergoes ring-opening polymerization with ε-caprolactone, creating biodegradable copolymers for medical implants .
Coordination Chemistry
Transition metal complexes with 4-hydroxy-6-methyl-2-pyrone exhibit unique photoluminescent properties. The Eu(III) complex shows quantum yields of 68% at 614 nm, making it suitable for OLED applications .
Future Directions
Ongoing research focuses on:
-
Developing continuous flow synthesis for large-scale production
-
Engineering CRISPR-Cas9 systems for microbial biosynthesis
-
Investigating nanoformulations for enhanced bioavailability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume